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Compound of Interest

Compound Name: Fmoc-D-Lys(Ivdde)-OH

Cat. No.: B613492 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction Branched peptides are macromolecules composed of multiple peptide chains

attached to a central core, often a lysine residue.[1][2] This architecture offers several

advantages over linear peptides, including enhanced proteolytic stability, increased solubility,

and the ability to present multiple copies of an antigen, which can elicit a stronger immune

response in vaccine development.[1][3] The synthesis of well-defined, unsymmetrically

branched peptides is facilitated by solid-phase peptide synthesis (SPPS) using amino acids

with orthogonal protecting groups.[4]

Fmoc-D-Lys(ivDde)-OH is a key building block for this purpose. The

fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amine and is removed under basic

conditions (e.g., piperidine). The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl

(ivDde) group protects the ε-amine of the lysine side chain. The ivDde group is stable to the

basic conditions used for Fmoc removal and the acidic conditions used for final cleavage, but it

can be selectively removed with hydrazine. This orthogonal protection strategy allows for the

synthesis of the main peptide chain, followed by the specific deprotection of the lysine side

chain to enable the synthesis of a second peptide branch.

Experimental Protocols
Materials and Reagents

Resin: Rink Amide resin or other suitable resin for Fmoc-SPPS.
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Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropyl

ether (cold).

Amino Acids: Fmoc-protected amino acids with standard side-chain protecting groups (e.g.,

Pbf, Trt, OtBu).

Branching Amino Acid: Fmoc-D-Lys(ivDde)-OH.

Coupling/Activation Reagents: HBTU, HOBt, DIEA or DIC, Oxyma Pure.

ivDde Deprotection Reagent: Hydrazine monohydrate.

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), 1,2-ethanedithiol

(EDT), Water (H₂O).

Protocol for Solid-Phase Synthesis of a Branched
Peptide
This protocol outlines the manual synthesis of a branched peptide on a solid support. The

process involves three main stages: synthesis of the primary peptide chain, selective

deprotection of the branch point and synthesis of the secondary chain, and finally, cleavage

from the resin.

Stage I: Main Peptide Chain Elongation

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine

in DMF (v/v) for 5 minutes, followed by a second treatment for 10 minutes.

Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine.

Amino Acid Coupling: Couple the first Fmoc-amino acid (e.g., 5-fold excess) to the resin

using a suitable coupling reagent mixture (e.g., HBTU/HOBt/DIEA or DIC/Oxyma) in DMF.

Allow the reaction to proceed for 1-2 hours.

Washing: Wash the resin with DMF to remove excess reagents.
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Repeat Cycles: Repeat steps 2-5 for each amino acid in the main peptide chain until

reaching the desired branch point.

Incorporate Branch Point: Couple Fmoc-D-Lys(ivDde)-OH using the same procedure as in

step 4.

Continue Main Chain: If required, continue to elongate the main chain by repeating steps 2-5

until the primary sequence is complete.

Stage II: Branch Peptide Chain Elongation

N-Terminal Protection (Optional but Recommended): If the N-terminal Fmoc group of the

main chain is present, it is often advisable to protect it with a Boc group to prevent side

reactions during hydrazine treatment.

Selective ivDde Deprotection:

Prepare a 2-5% solution of hydrazine monohydrate in DMF (v/v). A 2% solution is standard

to minimize side reactions like peptide cleavage at glycine residues.

Treat the peptide-resin with the hydrazine solution (e.g., 25 mL per gram of resin) for 3

minutes.

Filter and repeat the hydrazine treatment two more times.

Note: If deprotection is sluggish, the hydrazine concentration can be increased, but this

raises the risk of side reactions. The removal can be monitored by UV spectrophotometry,

as the cleavage product absorbs at 290 nm.

Washing: Wash the resin extensively with DMF to remove all traces of hydrazine.

Branch Synthesis: Synthesize the branch peptide chain on the newly exposed ε-amino group

of the D-Lysine residue by repeating the Fmoc-SPPS cycles (steps 2-5 from Stage I) for

each amino acid in the branch sequence.

Stage III: Cleavage and Purification

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b613492?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Final Fmoc Deprotection: Remove the final N-terminal Fmoc group from the branch chain

using 20% piperidine in DMF as described previously.

Final Washing: Wash the completed branched peptide-resin with DMF, followed by DCM,

and dry it under vacuum.

Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 92.5% TFA, 2.5% H₂O, 2.5%

TIS, 2.5% DODT) for 2-4 hours at room temperature to cleave the peptide from the resin and

remove the remaining side-chain protecting groups.

Peptide Precipitation: Filter the cleavage mixture to remove the resin beads and precipitate

the crude peptide by adding it to a large volume of cold diethyl ether.

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude

peptide pellet.

Purification: Purify the crude branched peptide using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Data Presentation
Quantitative parameters for the synthesis process are summarized below.

Table 1: General Reagents and Conditions for Fmoc-SPPS Cycles

Step Reagent/Solvent Concentration Duration

Fmoc Deprotection Piperidine in DMF 20% (v/v) 2 x 5-15 min

Amino Acid Coupling Fmoc-Amino Acid 3-5 fold molar excess 1-2 hours

Coupling Activator

(e.g., HBTU/DIEA)
3-5 fold molar excess 1-2 hours

Table 2: Optimized Protocols for Selective ivDde Group Removal
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Condition
Reagent/Solve
nt

Concentration
Iterations &
Duration

Efficacy

Standard

Hydrazine

Monohydrate in

DMF

2% (v/v) 3 x 3 min

Effective,

minimizes side

reactions

Enhanced

Hydrazine

Monohydrate in

DMF

4-5% (v/v) 3 x 10 min

Near-complete

removal for

difficult

sequences

Microwave-

Assisted

5% Hydrazine in

DMF
5% (v/v) 1 x 5 min at 50°C

Rapid and

efficient

Table 3: Example Synthesis Outcomes with Microwave-Enhanced SPPS

Peptide Type Synthesis Time Crude Purity

Lactoferricin-Lactoferrampin

Chimera
< 5 hours 77%

Histone H2B-Ubiquitin

Conjugate
< 5 hours 75%

Tetra-branched Antifreeze

Peptide Analog
< 5 hours 71%
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Caption: Workflow for branched peptide synthesis using Fmoc-D-Lys(ivDde)-OH.
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Caption: Selective deprotection of ivDde for branch peptide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b613492?utm_src=pdf-custom-synthesis
https://www.creative-peptides.com/services/branched-peptides-synthesis.html
https://www.creative-peptides.com/services/branched-peptides-synthesis.html
https://lifetein.com/blog/branched-peptides-and-maps/
https://www.upf.edu/documents/3825543/5673788/47-201-JPeptSci2001.pdf/402dcc1a-8f0c-4e38-afeb-a780450a188d
https://merel.si/wp-content/uploads/2022/05/Microwave-Assisted-SPPS-of-Unsymmetrically-Branched-Peptides.pdf
https://www.benchchem.com/product/b613492#protocol-for-synthesis-of-branched-peptides-using-fmoc-d-lys-ivdde-oh
https://www.benchchem.com/product/b613492#protocol-for-synthesis-of-branched-peptides-using-fmoc-d-lys-ivdde-oh
https://www.benchchem.com/product/b613492#protocol-for-synthesis-of-branched-peptides-using-fmoc-d-lys-ivdde-oh
https://www.benchchem.com/product/b613492#protocol-for-synthesis-of-branched-peptides-using-fmoc-d-lys-ivdde-oh
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b613492?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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